Tetrakis(dimethylamido)titanium(IV) (TDMAT) is a widely studied organometallic compound with the formula Ti[N(CH3)2]4. This compound serves as a crucial precursor in various material science applications, particularly in the deposition of thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. The significance of TDMAT stems from its ability to decompose at relatively low temperatures, making it suitable for applications sensitive to high temperatures. []
Tetrakis(dimethylamino)titanium, also known as titanium(IV) dimethylamide, is a chemical compound with the formula Ti(N(CH₃)₂)₄. It is classified as a metalorganic compound, characterized by its tetrahedral geometry and the presence of four dimethylamido ligands. This compound plays a significant role in various industrial applications, particularly in the fields of chemical vapor deposition and atomic layer deposition, where it serves as a precursor for titanium nitride and titanium dioxide films .
Tetrakis(dimethylamino)titanium is derived from titanium tetrachloride through a reaction with lithium dimethylamide. Its classification as a metalorganic species indicates that its properties are influenced by the organic ligands attached to the titanium center, while it lacks direct metal-carbon bonds. The compound is notable for its volatility and sensitivity to moisture, necessitating careful handling under inert atmospheres .
The synthesis of tetrakis(dimethylamino)titanium typically involves two main steps:
A common laboratory procedure includes:
This method allows for high yields of tetrakis(dimethylamino)titanium while minimizing waste and improving operational feasibility for large-scale production .
Tetrakis(dimethylamino)titanium exhibits a tetrahedral molecular geometry, which is typical for many Ti(IV) compounds. The titanium atom is coordinated by four dimethylamido groups, leading to a stable configuration that contributes to its volatility and reactivity.
The structure has been characterized using techniques such as electron diffraction and X-ray crystallography, confirming its monomeric nature in solution and solid phases .
Tetrakis(dimethylamino)titanium undergoes several important chemical reactions:
The mechanism of action for tetrakis(dimethylamino)titanium primarily revolves around its role as a precursor in chemical vapor deposition processes:
This process is crucial for applications in microelectronics and thin film technologies .
These properties make tetrakis(dimethylamino)titanium suitable for use in controlled environments like chemical vapor deposition systems .
Tetrakis(dimethylamino)titanium has several scientific uses:
Tetrakis(dimethylamino)titanium(IV), systematically named dimethyl[tris(dimethylamino)titanio]amine and commonly abbreviated as TDMAT, represents a highly specialized organometallic compound with the molecular formula C₈H₂₄N₄Ti and a molar mass of 224.19 g/mol. Its IUPAC nomenclature reflects the central titanium atom coordinated through nitrogen atoms to four dimethylamino ligands (N(CH₃)₂). The prefix "tetrakis" explicitly denotes this tetravalent coordination geometry, distinguishing it from simpler "tetra" designations used for monodentate ligands. Alternative designations include Titanium(IV) dimethylamide and the chemical abstracts service (CAS) registry number 3275-24-9 [2] [3] [5].
Structurally, TDMAT adopts a monomeric tetrahedral configuration around the titanium(IV) center, a significant departure from the polymeric structures observed in many titanium alkoxides. This molecular geometry contributes substantially to its volatility – a critical property for vapor deposition applications. The compound presents as a light yellow to brown liquid at room temperature with a defined density of 0.947 g/mL at 25°C and boils at 50°C under reduced pressure (0.5 mmHg) [1] [2]. Its molecular architecture can be represented through SMILES notation (CN(C)[Ti](N(C)C)(N(C)C)N(C)C
) and InChIKey (MNWRORMXBIWXCI-UHFFFAOYSA-N
), providing unambiguous machine-readable identifiers essential for chemical databases and computational studies [1] [3].
Table 1: Fundamental Physicochemical Properties of TDMAT
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Formula | C₈H₂₄N₄Ti | - | [2] |
Molar Mass | 224.19 g/mol | - | [2] |
Appearance | Yellow to brown liquid | Room temperature | [1] [5] |
Density | 0.947 g/mL | 25°C | [1] |
Boiling Point | 50°C | 0.5 mmHg | [1] |
Refractive Index | 1.55 | 20°C (n₂₀D) | [5] |
Flash Point | -30°C | Closed cup | [1] |
TDMAT exhibits extreme sensitivity to hydrolysis, reacting vigorously with water or moisture to release dimethylamine and form titanium dioxide:Ti(NMe₂)₄ + 2H₂O → TiO₂ + 4HNMe₂ [2].This reactivity necessitates stringent handling under inert atmospheres using air-free techniques, classifying it as a Water-Reactive Class 1 material that liberates flammable gases upon water contact [1] [8].
The synthesis and investigation of TDMAT trace back to foundational work in 1960 by Bradley and Thomas, who pioneered the reaction of titanium tetrachloride (TiCl₄) with lithium dimethylamide in anhydrous conditions:TiCl₄ + 4LiNMe₂ → Ti(NMe₂)₄ + 4LiCl [2].This metathesis approach established a general route for metal dialkylamides and highlighted TDMAT's significance as a volatile, monomeric Ti(IV) complex – contrasting sharply with the chloride-bridged structures of earlier titanium compounds.
The 1990s witnessed TDMAT's emergence as a critical precursor in semiconductor manufacturing. As physical vapor deposition (PVD) techniques reached limitations in coating high-aspect-ratio structures, the semiconductor industry aggressively adopted metalorganic chemical vapor deposition (MOCVD). TDMAT offered distinct advantages: lower deposition temperatures compared to TiCl₄/NH₃ systems and the absence of corrosive chlorine byproducts. Pioneering studies demonstrated its efficacy in depositing titanium carbonitride (TiCN) barrier layers with excellent conformality, though with higher carbon content and resistivity than desired [9] [10].
Recent advancements (post-2010) have focused on atomic layer deposition (ALD) processes and reaction mechanism elucidation. Density functional theory (DFT) studies in 2023 provided atomic-scale insights into TDMAT's surface reactions on titanium oxide, revealing low activation energies (0.16–0.46 eV) for ligand exchange. This explains its effectiveness in low-temperature ALD and has guided precursor engineering for reduced carbon contamination [4]. Concurrently, hybrid processes combining TDMAT with ammonia (NH₃) or plasma activation achieved titanium nitride (TiN) films with significantly lowered resistivity and improved barrier properties, enabling sub-10nm semiconductor node integration [9] [10].
Table 2: Key Milestones in TDMAT Research and Application
Timeline | Milestone | Significance |
---|---|---|
1960 | First synthesis by Bradley and Thomas | Established synthetic route for metal dialkylamides |
Early 1990s | Evaluation as TiN/TiCN precursor for MOCVD | Enabled conformal diffusion barriers in semiconductors |
Late 1990s | Kinetic studies of adsorption/desorption on TiN | Quantified sticking coefficients (S0=0.25) for process modeling |
2000s | Development of TDMAT+NH3 ALD processes | Reduced carbon content in TiN films |
2023 | DFT modeling of surface reactions on TiO2 | Revealed ligand exchange mechanism and low activation energies |
Within organometallic chemistry, TDMAT occupies a distinctive niche as a highly reactive, coordinatively unsaturated complex that exemplifies the amide ligand's versatile coordination behavior. Despite its classification as a metalorganic compound, TDMAT lacks direct Ti-C bonds, instead featuring Ti-N covalent bonds with significant ionic character. This electronic structure facilitates ligand exchange reactions – a cornerstone of its utility in deposition processes. For instance, TDMAT undergoes exothermic transamination with cyclopentadiene to form tris(dimethylamido)(η⁵-cyclopentadienyl)titanium(IV), demonstrating its role as a synthon for more complex organotitanium species [1]. Its hydrolysis kinetics and alcoholysis pathways provide fundamental insights into transformation mechanisms of metal amides in solution and vapor phases [2].
In material science, TDMAT's paramount importance lies in serving as a volatile precursor for vapor deposition of functional titanium-containing films:
Titanium Nitride (TiN) & Titanium Carbonitride (TiCN): As a primary precursor for diffusion barrier layers in microelectronics, TDMAT enables conformal coating of high-aspect-ratio structures via thermal MOCVD. The as-deposited films typically exhibit a TiCN stoichiometry (1:1:1 Ti:C:N) with resistivities ~5000 μΩ·cm. While higher than pure TiN, these films provide exceptional step coverage essential for advanced interconnects. When co-reacted with ammonia (NH₃), carbon content diminishes significantly, yielding lower-resistivity TiN suitable for sub-0.25 μm device architectures [9] [10].
Titanium Dioxide (TiO₂): TDMAT's reactivity with water vapor or oxygen makes it indispensable for low-temperature atomic layer deposition (ALD) of TiO₂ dielectric and photocatalytic films. The ligand exchange mechanism involves sequential, self-limiting reactions where dimethylamino groups are replaced by oxygen:Ti(NMe₂)₄ + 2H₂O → TiO₂ + 4HNMe₂ [1] [4].DFT calculations confirm this occurs through three exothermic steps with minimal energy barriers (0.16–0.46 eV), enabling dense film growth below 200°C – critical for temperature-sensitive substrates [4].
Nanostructured Materials & Catalysis: Beyond thin films, TDMAT facilitates tailored synthesis of titanium-based nanoparticles for energy storage and biomedical applications. Its controlled decomposition allows tuning of particle size and crystallinity (anatase vs. rutile TiO₂). In catalysis, TDMAT-derived species serve as efficient catalysts or catalyst supports for organic transformations, leveraging titanium's Lewis acidity [5] [6].
The compound exemplifies the critical intersection of molecular design and industrial application: its volatility, clean decomposition pathways, and tailored reactivity under thermal or plasma activation fulfill stringent requirements for next-generation electronic devices, corrosion-resistant coatings, and functional nanomaterials. Ongoing research focuses on modifying its ligand architecture to further suppress carbon incorporation and enhance thermal stability for emerging applications in flexible electronics and quantum computing hardware [4] [9] [10].
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